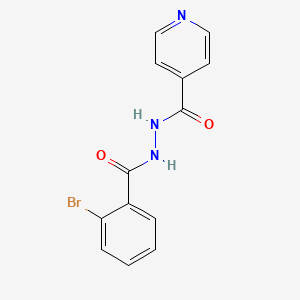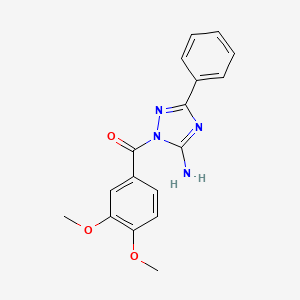
N-(tert-butyl)-4-methoxy-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-4-methoxy-3-nitrobenzamide, also known as TBN, is a chemical compound that has gained attention in scientific research due to its potential as a biological tool. TBN is a nitrobenzamide derivative that has been used in various biological studies to investigate protein-protein interactions and enzyme activity. In
Mécanisme D'action
N-(tert-butyl)-4-methoxy-3-nitrobenzamide works by binding to the active site of enzymes or the binding pocket of proteins. This binding can lead to changes in the conformation of the protein or enzyme, which can affect its activity. N-(tert-butyl)-4-methoxy-3-nitrobenzamide has been shown to inhibit the activity of histone deacetylases and sirtuins by binding to their active sites.
Biochemical and Physiological Effects:
N-(tert-butyl)-4-methoxy-3-nitrobenzamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of histone deacetylases. N-(tert-butyl)-4-methoxy-3-nitrobenzamide has also been shown to have anti-inflammatory effects by inhibiting the activity of sirtuins. Additionally, N-(tert-butyl)-4-methoxy-3-nitrobenzamide has been shown to have neuroprotective effects by inhibiting the activity of histone deacetylases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(tert-butyl)-4-methoxy-3-nitrobenzamide in lab experiments is its ability to selectively bind to proteins and enzymes. This allows researchers to investigate specific protein-protein interactions or enzyme activity. Additionally, N-(tert-butyl)-4-methoxy-3-nitrobenzamide is relatively easy to synthesize and purify, making it readily available for research. However, one limitation of using N-(tert-butyl)-4-methoxy-3-nitrobenzamide is its potential for non-specific binding to proteins and enzymes. This can lead to false positive results and must be carefully controlled for in experiments.
Orientations Futures
There are many future directions for research involving N-(tert-butyl)-4-methoxy-3-nitrobenzamide. One area of interest is the development of N-(tert-butyl)-4-methoxy-3-nitrobenzamide derivatives with improved binding specificity and affinity. Additionally, N-(tert-butyl)-4-methoxy-3-nitrobenzamide could be used in the development of new drugs for the treatment of cancer and neurodegenerative diseases. Further research is also needed to fully understand the biochemical and physiological effects of N-(tert-butyl)-4-methoxy-3-nitrobenzamide and its potential as a therapeutic agent.
In conclusion, N-(tert-butyl)-4-methoxy-3-nitrobenzamide is a chemical compound that has gained attention in scientific research due to its potential as a biological tool. Its ability to selectively bind to proteins and enzymes has made it useful in investigating protein-protein interactions and enzyme activity. N-(tert-butyl)-4-methoxy-3-nitrobenzamide has various biochemical and physiological effects and has potential as a therapeutic agent. Further research is needed to fully understand the potential of N-(tert-butyl)-4-methoxy-3-nitrobenzamide in scientific research and drug development.
Méthodes De Synthèse
N-(tert-butyl)-4-methoxy-3-nitrobenzamide can be synthesized through a reaction between 4-methoxy-3-nitrobenzoic acid and tert-butylamine. The reaction takes place in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The product is then purified through column chromatography to obtain pure N-(tert-butyl)-4-methoxy-3-nitrobenzamide.
Applications De Recherche Scientifique
N-(tert-butyl)-4-methoxy-3-nitrobenzamide has been widely used in scientific research as a biological tool. Its ability to bind to proteins and enzymes has made it useful in investigating protein-protein interactions and enzyme activity. N-(tert-butyl)-4-methoxy-3-nitrobenzamide has been used to study the activity of various enzymes, including histone deacetylases and sirtuins. It has also been used to investigate the interaction between proteins, such as the interaction between p53 and MDM2.
Propriétés
IUPAC Name |
N-tert-butyl-4-methoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)13-11(15)8-5-6-10(18-4)9(7-8)14(16)17/h5-7H,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEZLVYZNDEEGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-4-methoxy-3-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-phenyl-4-[(5-phenyl-2-furyl)methylene]-3,5-pyrazolidinedione](/img/structure/B5694387.png)
![ethyl (2-imino-3-{[(5-nitro-2-furyl)methylene]amino}-2,3-dihydro-1H-benzimidazol-1-yl)acetate hydrochloride](/img/structure/B5694395.png)


![3-methyl-N-[2-(4-morpholinyl)ethyl]-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B5694412.png)
![{4-methoxy-2-[(2-pyridinylthio)methyl]benzylidene}malononitrile](/img/structure/B5694415.png)
![2,5-dioxo-1-phenyl-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5694430.png)





![3-[2-(2-fluorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5694495.png)
